8E-heptadecenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

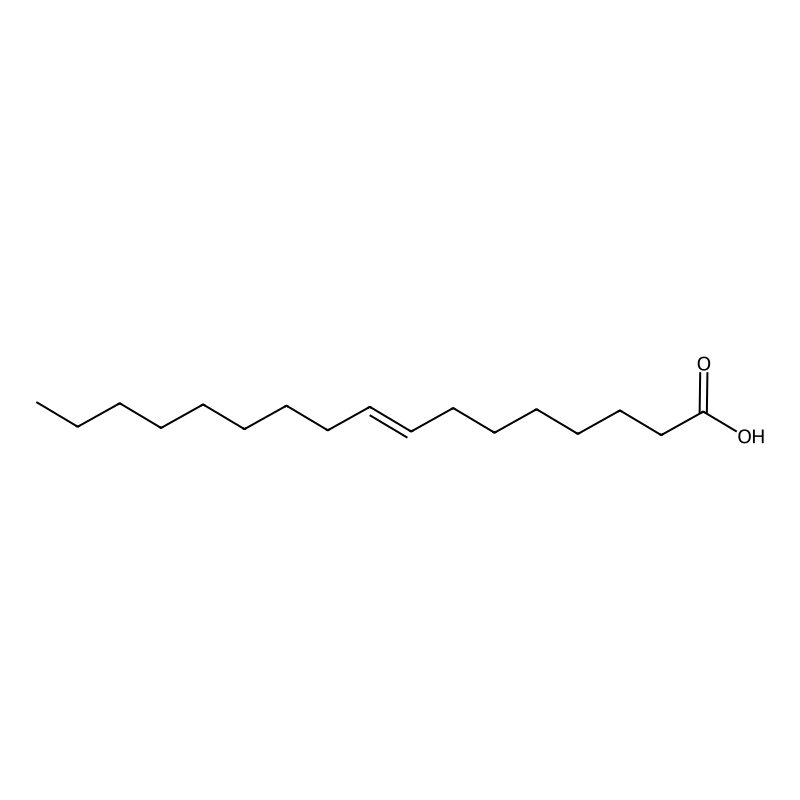

8E-heptadecenoic acid, also known as (8E)-heptadec-8-enoic acid, is a straight-chain unsaturated fatty acid characterized by a double bond between the eighth and ninth carbon atoms in its molecular structure. Its chemical formula is and it has a molecular weight of approximately 268.4 g/mol. This compound is part of the heptadecenoic acid family, which includes various isomers with different positions and configurations of double bonds. The presence of the double bond in the cis configuration at the 8-9 position distinguishes it from other fatty acids, particularly saturated ones like margaric acid (heptadecanoic acid) which lacks double bonds .

- Hydrogenation: The addition of hydrogen can convert the double bond into a single bond, resulting in a saturated fatty acid.

- Oxidation: Unsaturated fatty acids are susceptible to oxidation, which can lead to the formation of peroxides and other oxidation products.

- Esterification: This reaction occurs when 8E-heptadecenoic acid reacts with alcohols to form esters, which are important in the production of biodiesel and other biofuels .

Research indicates that 8E-heptadecenoic acid may exhibit various biological activities. Fatty acids in this category have been studied for their potential health benefits, including:

- Anti-carcinogenic properties: Certain isomers of heptadecenoic acids have shown promise in inhibiting cancer cell proliferation in animal models.

- Metabolic effects: They may influence lipid metabolism by modulating enzymes involved in fat storage and breakdown, similar to other conjugated linoleic acids .

The synthesis of 8E-heptadecenoic acid can be achieved through several methods:

- Natural extraction: It can be obtained from natural sources such as plant oils or animal fats where it exists in trace amounts.

- Chemical synthesis: Laboratory synthesis often involves starting from simpler fatty acids or their derivatives through reactions such as dehydrogenation or selective oxidation.

- Biotechnological methods: Microbial fermentation processes can also produce this fatty acid by using genetically modified organisms capable of synthesizing unsaturated fatty acids from substrates like glucose or glycerol .

8E-heptadecenoic acid has several applications across different fields:

- Food industry: As a component of dietary fats, it may contribute to nutritional profiles and flavor characteristics.

- Cosmetics: Its emollient properties make it suitable for use in skin care formulations.

- Pharmaceuticals: Research into its biological effects suggests potential applications in developing anti-cancer drugs or metabolic regulators.

- Biofuels: As a fatty acid, it can be converted into biodiesel through transesterification processes .

Studies on the interactions of 8E-heptadecenoic acid with biological systems have highlighted its potential effects on lipid metabolism and cell signaling pathways. For instance:

- It may interact with receptors involved in lipid metabolism, influencing the uptake and storage of fats within cells.

- Research has indicated that certain conjugated forms of heptadecenoic acids can modulate inflammatory responses, suggesting a role in managing conditions related to chronic inflammation .

Several compounds share structural similarities with 8E-heptadecenoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Margaric Acid | Saturated fatty acid (no double bonds) | Limited biological activity |

| Cis-9-Heptadecenoic Acid | Double bond at position 9 | Known for metabolic effects |

| Trans-10-Heptadecenoic Acid | Double bond at position 10 | Associated with specific anti-obesity effects |

| Conjugated Linoleic Acid | Various isomers including cis and trans forms | Anti-carcinogenic and anti-inflammatory properties |

The unique positioning of the double bond in 8E-heptadecenoic acid differentiates it from these compounds, potentially endowing it with distinct biological activities and applications not found in its saturated counterparts or other unsaturated forms .